molecular formula C6H2ClFN2 B1403248 5-Chloro-4-fluoronicotinonitrile CAS No. 1256834-80-6

5-Chloro-4-fluoronicotinonitrile

Cat. No. B1403248
M. Wt: 156.54 g/mol
InChI Key: SAMAFQRWERWCTJ-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoronicotinonitrile (CAS Number: 1256834-80-6) is a heterocyclic organic compound . It has a molecular weight of 156.55 and a linear formula of C6H2ClFN2 . The compound is solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-5-fluoronicotinonitrile . The InChI code is 1S/C6H2ClFN2/c7-6-4(1-9)2-10-3-5(6)8/h2-3H .


Physical And Chemical Properties Analysis

5-Chloro-4-fluoronicotinonitrile is a solid at room temperature .

Scientific Research Applications

Heterocyclic Synthesis

5-Chloro-4-fluoronicotinonitrile is involved in the synthesis of various heterocyclic compounds. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, serves as a multireactive building block in heterocyclic oriented synthesis (HOS). This compound is essential for preparing substituted nitrogenous heterocycles like benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles are significant in current drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Fluoropyridines Synthesis

The compound is also utilized in the synthesis of fluoropyridines. A study on the synthesis of 2-Chloro- and 2-Amino-5-fluoropyridines highlights the preparation of highly volatile 2-chloro-5-fluoropyridine through diazotization followed by thermolysis. These fluoropyridines have diverse applications in chemical and pharmaceutical research (Hand & Baker, 1989).

Spectroscopic Analysis

Spectroscopic studies of related halogen-substituted compounds, like 5-chloro-4-nitro-o-toluidine, reveal insights into the vibrational spectra of halogenated molecules. Such studies provide valuable information on molecular interactions and stability, which is essential in various scientific applications (Karnan, Balachandran, & Murugan, 2013).

Synthesis of Sulfonyl Chlorides

Another important application is in the synthesis of sulfonyl chlorides, which are used in pesticide preparation. For example, 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is utilized in synthesizing intermediates for herbicides (Du, Chen, Zheng, & Xu, 2005).

Tumor Uptake Studies

In biomedical research, related compounds like 5-chloro-1-(2'-fluoro-2'-deoxy-beta-D-ribofuranosyl)uracil have been studied for their tumor uptake properties in mice. Such research is crucial for developing new therapeutic agents (Mercer, Knaus, & Wiebe, 1987).

Synthesis of Hydroxylated Metabolites

It also plays a role in the synthesis of hydroxylated metabolites, crucial in pharmacological research. For instance, 2-chloro-5-hydroxynicotinonitrile, a related compound, serves as an intermediate in synthesizing metabolites for certain pharmaceutical compounds (Ponticello, Engelhardt, Freedman, & Baldwin, 1980).

Fluorescence Quenching Studies

Fluorescence quenching studies of similar compounds, like 5-chloro-2-methoxyphenylboronic acid, provide insights into molecular interactions and reaction mechanisms. Such studies are relevant in photophysical research and the development of fluorescence-based sensors (Geethanjali, Nagaraja, & Melavanki, 2015).

Safety And Hazards

The compound is classified as toxic . The hazard statements include H301, H311, and H331 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 .

properties

IUPAC Name

5-chloro-4-fluoropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClFN2/c7-5-3-10-2-4(1-9)6(5)8/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMAFQRWERWCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-fluoronicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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